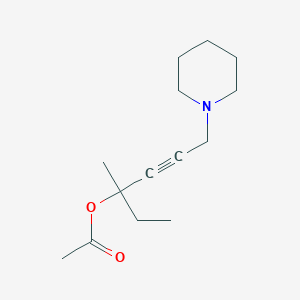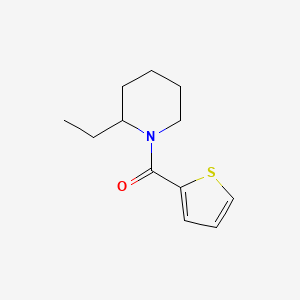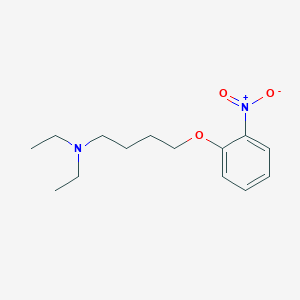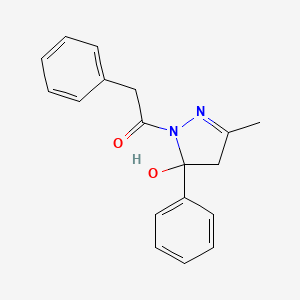
1-ethyl-1-methyl-4-(1-piperidinyl)-2-butyn-1-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-1-methyl-4-(1-piperidinyl)-2-butyn-1-yl acetate, also known as EMPA, is a chemical compound that has been widely used in scientific research for its unique properties. EMPA is a member of the butynol family and is a potent inhibitor of the fatty acid amide hydrolase (FAAH) enzyme. It has been studied for its potential therapeutic applications in various medical conditions, including pain, inflammation, and anxiety.
Wirkmechanismus
The mechanism of action of 1-ethyl-1-methyl-4-(1-piperidinyl)-2-butyn-1-yl acetate is primarily through its inhibition of the FAAH enzyme. This inhibition leads to an increase in endocannabinoid levels, which can have a range of effects on the body, including reducing pain and inflammation. 1-ethyl-1-methyl-4-(1-piperidinyl)-2-butyn-1-yl acetate has also been shown to have an effect on the endocannabinoid system in the brain, which can lead to a reduction in anxiety and other mood disorders.
Biochemical and Physiological Effects:
1-ethyl-1-methyl-4-(1-piperidinyl)-2-butyn-1-yl acetate has been shown to have a range of biochemical and physiological effects on the body. It has been shown to reduce pain and inflammation, as well as to have an effect on the endocannabinoid system in the brain, leading to a reduction in anxiety and other mood disorders. 1-ethyl-1-methyl-4-(1-piperidinyl)-2-butyn-1-yl acetate has also been shown to have an effect on the immune system, leading to a reduction in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
1-ethyl-1-methyl-4-(1-piperidinyl)-2-butyn-1-yl acetate has several advantages for use in lab experiments. It is a potent inhibitor of the FAAH enzyme, and its effects on the endocannabinoid system have been extensively studied. However, 1-ethyl-1-methyl-4-(1-piperidinyl)-2-butyn-1-yl acetate also has some limitations, including its potential toxicity and its limited solubility in water.
Zukünftige Richtungen
There are several future directions for research on 1-ethyl-1-methyl-4-(1-piperidinyl)-2-butyn-1-yl acetate. One potential area of research is in the development of new therapeutic applications for the compound, including its potential use in the treatment of various medical conditions. Another area of research is in the development of new synthesis methods for 1-ethyl-1-methyl-4-(1-piperidinyl)-2-butyn-1-yl acetate, which could lead to improvements in its purity and potency. Additionally, further research is needed to determine the long-term effects of 1-ethyl-1-methyl-4-(1-piperidinyl)-2-butyn-1-yl acetate on the body, including its potential toxicity and its effects on the immune system.
Synthesemethoden
1-ethyl-1-methyl-4-(1-piperidinyl)-2-butyn-1-yl acetate can be synthesized using a multistep process that involves the reaction of 4-piperidin-1-ylbut-2-yn-1-ol with acetic anhydride in the presence of a catalyst. The resulting product is then further purified and characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
1-ethyl-1-methyl-4-(1-piperidinyl)-2-butyn-1-yl acetate has been extensively studied for its potential therapeutic applications in various medical conditions, including pain, inflammation, and anxiety. It has been shown to be a potent inhibitor of the FAAH enzyme, which is responsible for the breakdown of endocannabinoids in the body. This inhibition leads to an increase in endocannabinoid levels, which can have a range of effects on the body, including reducing pain and inflammation.
Eigenschaften
IUPAC Name |
(3-methyl-6-piperidin-1-ylhex-4-yn-3-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-4-14(3,17-13(2)16)9-8-12-15-10-6-5-7-11-15/h4-7,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVKVVKUKYVACS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#CCN1CCCCC1)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-4,5-diphenyl-1H-imidazole](/img/structure/B5053329.png)
![N-(3-{[2-(3-chloro-4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide](/img/structure/B5053331.png)
![ethyl N-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methylglycinate](/img/structure/B5053337.png)


![2-(4-bromophenyl)-3-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5053367.png)
![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]-N-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}methanamine](/img/structure/B5053370.png)
![1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-4-(2-methoxyphenyl)piperazine](/img/structure/B5053380.png)

![N-[3-(acetylamino)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5053394.png)
![8-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B5053396.png)
![2,4-dichloro-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5053405.png)

